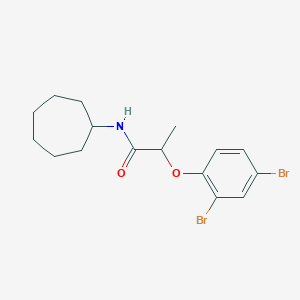
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide, also known as L-655,708, is a selective antagonist of the GABA(A) receptor subtype containing α5 subunits. It was first synthesized in the 1990s and has since been used extensively in scientific research to investigate the role of the α5 subunit in the brain.
作用机制
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide acts as a selective antagonist of the GABA(A) receptor subtype containing α5 subunits. This receptor subtype is thought to play a role in cognitive processes such as learning and memory. By blocking this receptor subtype, N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is able to selectively modulate these processes.
Biochemical and Physiological Effects
Studies have shown that N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is able to selectively modulate cognitive processes such as learning and memory. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide has been shown to have anticonvulsant effects, reducing the severity of seizures in animal models.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide in lab experiments is its selectivity for the α5 subunit. This allows researchers to investigate the specific role of this subunit in cognitive processes without affecting other subunits. However, one limitation of using N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is its limited availability and high cost.
未来方向
There are several future directions for research involving N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is the role of the α5 subunit in Alzheimer's disease. Studies have shown that this subunit is upregulated in the brains of Alzheimer's patients, suggesting that it may play a role in the disease. Another area of interest is the development of more selective α5 subunit antagonists with improved pharmacokinetic properties. These compounds could be used to investigate the role of the α5 subunit in a variety of cognitive processes.
合成方法
The synthesis of N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide involves several steps, starting with the reaction of 2,4-dibromophenol with cycloheptylamine to form the corresponding amine. This amine is then reacted with 2-bromo-2-methylpropionyl chloride to form the desired amide product.
科学研究应用
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide has been used extensively in scientific research to investigate the role of the α5 subunit in the brain. Studies have shown that this subunit is predominantly expressed in the hippocampus, a brain region involved in learning and memory. By selectively blocking the α5 subunit, researchers have been able to investigate the specific role of this subunit in these processes.
属性
分子式 |
C16H21Br2NO2 |
|---|---|
分子量 |
419.2 g/mol |
IUPAC 名称 |
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H21Br2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
InChI 键 |
OQNMIUHUKPBFLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Br)Br |
规范 SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



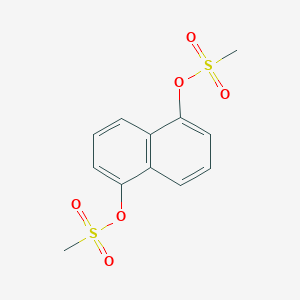
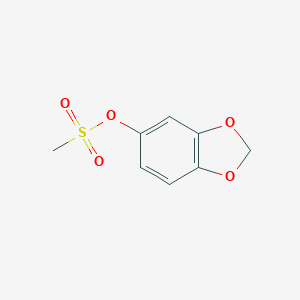
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)

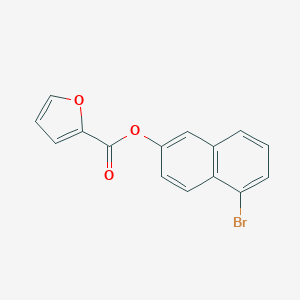
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
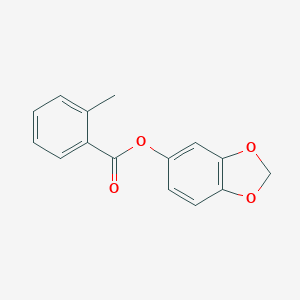
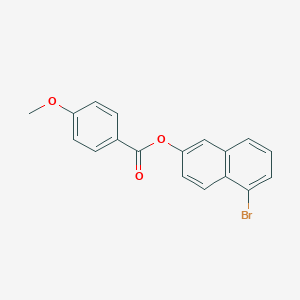
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)

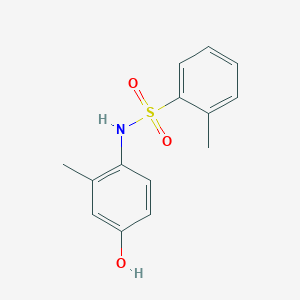

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)